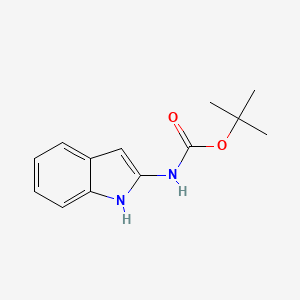

tert-Butyl 1H-indol-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1H-indol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBPWHKOKZZKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1H-indol-2-ylcarbamate can be synthesized through several methods. One common method involves the reaction of indole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (1H-indol-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Substitution Reactions

The carbamate group undergoes nucleophilic substitution under basic conditions. In a representative protocol:

-

Reagents : n-Butyllithium (n-BuLi) and di-tert-butyl dicarbonate.

-

Conditions : THF solvent at −78°C under nitrogen.

-

Mechanism : Deprotonation of the indole NH by n-BuLi generates a nucleophilic site, which reacts with di-tert-butyl dicarbonate to install a second Boc group .

Bromination

Electrophilic bromination occurs regioselectively at the indole C3 position:

-

Reagents : N-Bromosuccinimide (NBS).

-

Conditions : THF at room temperature.

-

Outcome : Forms 3-bromo-1-(triisopropylsilyl)-1H-indol-4-ylcarbamate in quantitative yield .

Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Conditions : Room temperature for 1–2 hours.

-

Product : Liberates the free indole-2-amine, enabling further functionalization.

Alkylation and Acylation

The indole NH undergoes alkylation or acylation post-deprotection:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | NaH, DMF, 0°C→rt | N-Alkylated indole |

| Acylation | Acetyl chloride | Pyridine, rt | N-Acetylated indole |

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura Coupling :

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

-

Conditions : DME/H₂O (3:1), 80°C.

-

Product : Biaryl-indole hybrids.

-

Oxidation and Reduction

While direct data for this compound is limited, analogous indole-carbamates show:

-

Oxidation : Conversion of indole to oxindole using H₂O₂ or KMnO₄.

-

Reduction : Hydrogenation of the indole ring to indoline with H₂/Pd-C.

Scientific Research Applications

Tert-butyl 1H-indol-2-ylcarbamate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that this compound can inhibit certain enzymes involved in cancer pathways, potentially modulating immune responses through the stimulator of interferon genes (STING) pathway. This interaction is crucial for innate immunity and could lead to novel cancer therapies.

- Enzyme Modulation : The compound has been shown to modulate enzyme activities by inhibiting specific proteases. This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, and this compound is no exception. It exhibits activity against various bacterial strains by disrupting their metabolic processes.

Medicinal Chemistry

This compound serves as a scaffold in drug development due to its unique structural features that allow interaction with various biological targets. Its potential applications include:

- Drug Development : As a precursor to other indole-based molecules, it can be modified to enhance biological activity or target specificity. This makes it valuable in developing new therapeutic agents.

Biochemical Studies

The compound is used in biochemical studies to explore its interactions with proteins involved in signaling pathways associated with immune responses. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate binding affinities and kinetics.

Mechanism of Action

The mechanism by which tert-butyl 1H-indol-2-ylcarbamate exerts its effects involves interactions with various molecular targets. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as its role in biological or chemical systems.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Purity : ≥95% (commonly supplied at 100 mg, 250 mg, or 1 g scales) .

- Storage : Requires storage in a dark, dry environment at 2–8°C to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed) and H317 (may cause allergic skin reaction) .

Comparison with Similar Compounds

This section compares tert-Butyl 1H-indol-2-ylcarbamate with structurally related tert-butyl carbamates, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of tert-Butyl Carbamates with Indole and Related Heterocycles

Key Observations :

- Positional Isomerism : Substitution at indole-2 (target compound) vs. indole-3 (e.g., ) affects electronic properties and reactivity. Indole-3 derivatives are more common in bioactive molecules due to their mimicry of tryptophan .

- Heterocycle Variations : Replacement of indole with pyridine or benzoimidazole alters solubility and hydrogen-bonding capacity.

Key Observations :

Table 3: Stability and Hazard Profiles

Key Observations :

- Indole-based carbamates (e.g., ) exhibit greater sensitivity to light and moisture compared to non-aromatic analogs (e.g., ).

- Fluorinated or biphenyl-containing derivatives (e.g., ) may have distinct toxicity profiles due to substituent electronegativity or steric effects.

Biological Activity

tert-Butyl 1H-indol-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of indole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Chemical Structure:

- Molecular Formula: C12H16N2O2

- Molecular Weight: 220.27 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various cellular processes. Its indole structure is associated with a range of pharmacological effects, including:

- Anticancer Activity: Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that compounds related to this compound can target specific pathways involved in cancer progression.

- Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its effects involves interactions with multiple molecular targets:

- Enzyme Inhibition: The compound may inhibit proteases and other enzymes critical for cellular function, thereby disrupting metabolic pathways.

- Receptor Interaction: It can interact with receptor proteins, influencing signal transduction pathways that regulate cell growth and survival.

Case Studies and Experimental Results

-

Anticancer Studies:

- A study examined the effect of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

-

Antimicrobial Activity:

- In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be comparable to standard antibiotics.

- Anti-inflammatory Effects:

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 1H-indol-2-ylcarbamate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. For example, Boc-anhydride reacts with the indole-2-amine group under anhydrous conditions with a coupling agent (e.g., DCC) in dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields 95% purity . For similar Boc-protected carbamates, protocols emphasize inert atmospheres and stoichiometric control to minimize side products .

Q. How is this compound characterized, and what analytical techniques validate its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the Boc group (e.g., 1.4 ppm singlet for tert-butyl protons) and indole backbone. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (MS) validates molecular weight (C₁₃H₁₆N₂O₂, 232.12 g/mol). X-ray crystallography may resolve hydrogen-bonding patterns in solid-state studies .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Avoid skin/eye contact and inhalation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store refrigerated (2–8°C) in airtight containers to prevent moisture absorption. Electrostatic discharge risks require grounded equipment during transfers . For related carbamates, GHS hazard data (H302: harmful if swallowed) mandates spill kits and neutralization protocols .

Advanced Research Questions

Q. How does this compound participate in multi-step syntheses, such as peptide coupling or heterocycle functionalization?

- Methodological Answer : The Boc group acts as a transient protecting group for amines. In peptide synthesis, it is cleaved with trifluoroacetic acid (TFA) to expose the free amine for coupling. For heterocycle functionalization, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids (e.g., [1-(tert-butoxycarbonyl)-1H-indol-3-yl]boronic acid) enables C–C bond formation. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. What stability challenges arise when using this compound under acidic or oxidative conditions?

- Methodological Answer : The Boc group is acid-labile but stable to bases and nucleophiles. Under strong acids (e.g., HCl in dioxane), it degrades to release CO₂ and tert-butanol, requiring controlled deprotection. Oxidative conditions (e.g., tert-butyl hydroperoxide) may induce side reactions; use antioxidants (e.g., BHT) or low-temperature workflows. Stability studies via ¹H NMR over 24-hour intervals under varying pH/redox conditions are recommended .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., indole proton environments) may arise from tautomerism or solvent effects. Compare data across deuterated solvents (CDCl₃ vs. DMSO-d₆) and use 2D techniques (COSY, HSQC) to assign signals. For HPLC retention time variability, standardize mobile-phase pH and column temperature. Cross-validate with independent synthetic batches or commercial reference standards .

Q. What strategies improve the diastereoselectivity of reactions involving this compound intermediates?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) enhance stereocontrol. For example, enantioselective α-amidoalkylation reactions benefit from bulky ligands that restrict transition-state conformations. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. Computational modeling (DFT) predicts steric/electronic effects on selectivity .

Q. How do structural modifications (e.g., fluorination) impact the reactivity of this compound in medicinal chemistry?

- Methodological Answer : Fluorine substitution at the indole 5-position increases metabolic stability and bioavailability. Synthesize derivatives via electrophilic fluorination (Selectfluor®) or cross-coupling with fluorinated boronic acids. Assess pharmacokinetic properties (e.g., LogP, plasma protein binding) using in vitro assays (microsomal stability, Caco-2 permeability). Toxicity screening (e.g., Ames test) identifies mutagenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.